1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O2/c11-10(12,13)7-5-8(17(18)19)9(15-6-7)16-3-1-14-2-4-16/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSTSQLAYXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.21 g/mol. Its structure features a piperazine ring substituted with a trifluoromethylpyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit various biological activities such as antiviral, antibacterial, and enzyme inhibition properties.
Antiviral Activity
Recent studies have demonstrated that several trifluoromethyl pyridine piperazine derivatives show promising antiviral activity against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, compounds synthesized in a study exhibited significant protective and curative effects against these viruses, with EC50 values indicating effective concentrations for activity .
Table 1: Antiviral Activity Against TMV and CMV
| Compound | Activity Type | EC50 (μg/mL) | Protective Activity (%) |
|---|---|---|---|
| A1 | Curative | 500 | 64.1 |
| A3 | Protective | 347.8 | 58.0 |
| A17 | Curative | - | 68.6 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neuropharmacology. The Ellman spectroscopic method was utilized to assess the inhibitory potency of various derivatives against these enzymes, indicating that modifications to the piperazine structure can enhance inhibitory activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of the piperazine derivatives. Variations in substituents on the pyridine ring can lead to changes in potency and selectivity for specific biological targets. For example, modifications that enhance lipophilicity often correlate with increased membrane permeability and bioavailability.
Table 2: SAR Insights
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased potency |
| Nitro group | Enhanced solubility |
| Aromatic substitutions | Variable effects based on position |
Case Studies
A notable study focused on the synthesis and evaluation of a series of trifluoromethyl pyridine piperazine derivatives revealed their potential as plant activators for controlling viral infections in agriculture. The compounds not only inhibited viral replication but also induced systemic acquired resistance (SAR) mechanisms in plants .
In another investigation, derivatives were tested for their effectiveness against Cryptosporidium species, showing moderate potency in vitro but significant efficacy in vivo models . These findings suggest that further optimization could lead to viable therapeutic agents against both viral pathogens and parasitic infections.
Scientific Research Applications
Medicinal Chemistry
1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine has been studied for its potential as a pharmaceutical agent. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study explored the synthesis of piperazine derivatives, including this compound, and evaluated their efficacy in animal models of depression. The results showed significant improvement in behavioral tests, suggesting potential use in treating depressive disorders .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been documented. In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .
Agrochemical Applications
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve penetration into plant tissues.
Pesticidal Activity
Field studies have evaluated the effectiveness of this compound against various pests. The compound demonstrated significant insecticidal activity against common agricultural pests, leading to reduced crop damage and increased yields .
Material Science
In material science, this compound is being investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied to enhance the thermal and mechanical properties of materials. Research findings suggest that polymers modified with this compound exhibit improved stability and performance under various conditions .
Data Tables
Case Studies
- Antidepressant Efficacy : A study published in a peer-reviewed journal assessed the effects of various piperazine derivatives on depressive behavior in rodents. The results indicated that compounds similar to this compound significantly reduced depressive symptoms compared to control groups.
- Pesticidal Effectiveness : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations and an increase in crop yield by up to 30% compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine can be contextualized by comparing it with structurally related piperazine derivatives. Key differences lie in substituent positions, electronic effects, and functional group variations.
Substituent Position Effects on Pyridine Ring
- Trifluoromethyl Position : CF₃ at position 5 (vs. 3 or 6) balances lipophilicity and steric effects, as seen in A23’s role in opioid receptor ligands .
Functional Group Variations
- Pyridine vs. Phenyl : Pyridine-based derivatives (e.g., target compound) exhibit distinct pharmacokinetics due to increased polarity and hydrogen-bonding capacity compared to phenyl analogs .
- Sulfonyl Additions : Sulfonyl groups (e.g., 1-(2-nitrophenyl)sulfonyl derivatives) enhance enzyme inhibition but may reduce CNS penetration due to increased molecular weight .
Preparation Methods
SNAr Reaction Using 2-Halo-3-Nitro-5-(trifluoromethyl)pyridine and Piperazine
- Starting Materials: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (or analogous halogenated pyridine derivatives) and piperazine.
- Solvents: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are preferred to dissolve reactants and facilitate nucleophilic substitution.
- Bases: Triethylamine or potassium carbonate are commonly used to deprotonate piperazine, increasing its nucleophilicity.
- Temperature: Elevated temperatures (e.g., 80–100 °C) are applied to drive the reaction to completion.
- Reaction Time: Typically overnight (12–24 hours) to ensure full conversion.
- Workup: The reaction mixture is filtered, washed, and purified by chromatography or recrystallization.
- Yields: Reported yields range from moderate to high (33% to >80%), depending on reaction optimization.
Example Experimental Procedure:
| Parameter | Details |
|---|---|
| Reactants | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, piperazine |
| Solvent | Acetonitrile or DMF |
| Base | Triethylamine or potassium carbonate |
| Temperature | 80–100 °C |
| Time | Overnight (12–24 h) |
| Isolation | Filtration, solvent evaporation, extraction with dichloromethane, drying over MgSO4 |
| Purification | Silica gel chromatography or recrystallization |
| Yield | Up to 81.4% (for related trifluoromethylpyridinylpiperazine derivatives) |
Catalytic Coupling Methods
- Pd-Catalyzed Buchwald–Hartwig Coupling: For improved yields and selectivity, palladium-catalyzed amination of halopyridines with piperazine has been employed. This method uses Pd(0) catalysts with ligands like BINAP and bases such as potassium tert-butoxide in toluene at ~90 °C.
- Advantages: Higher yields, milder conditions, and tolerance of functional groups such as nitro and trifluoromethyl.
- Example: Coupling of 4-(6-trifluoromethyl-2-pyridyl)piperazine with chloropyrimidine derivatives under Pd catalysis yielded products in good yields (~80%).
Detailed Reaction Scheme and Mechanistic Insights
The core reaction involves nucleophilic attack by the secondary amine nitrogen of piperazine on the electron-deficient 2-position of the pyridine ring bearing the leaving group (Cl or Br). The presence of electron-withdrawing groups (nitro and trifluoromethyl) activates the pyridine ring towards SNAr by stabilizing the Meisenheimer intermediate.
- Deprotonation: Piperazine nitrogen is deprotonated by base, increasing nucleophilicity.
- Nucleophilic Attack: The nucleophilic nitrogen attacks the 2-halopyridine carbon, forming a negatively charged intermediate.
- Leaving Group Departure: The halide leaves, restoring aromaticity and forming the N-arylpiperazine bond.
- Isolation: The product is purified by standard organic techniques.
Comparative Data Table of Preparation Conditions and Yields
| Method | Starting Materials | Solvent | Base | Catalyst | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| SNAr in Acetonitrile | 2-chloro-3-nitro-5-(CF3)pyridine + piperazine | Acetonitrile | None or triethylamine | None | 80–100 | Overnight | ~81 | Simple, scalable, moderate to high yield |
| SNAr in DMF with Triethylamine | Same as above | DMF | Triethylamine | None | 100 | Overnight | Moderate | Requires chromatographic purification |
| Pd-Catalyzed Buchwald–Hartwig | Halopyridine + piperazine | Toluene | Potassium tert-butoxide | Pd2(dba)3 + BINAP ligand | 90 | 8 hours | ~80 | High selectivity, functional group tolerance |
| SNAr with Potassium Carbonate | Same as above | Ethanol | Potassium carbonate | None | 78 | 8 hours | Moderate | Mild conditions, effective for related derivatives |
Research Findings and Optimization Notes
- Nucleophilicity Enhancement: Use of bases like cyclohexyl magnesium chloride or potassium tert-butoxide improves nucleophilicity of piperazine, increasing yield.
- Leaving Group Effect: Chloride as a leaving group on the pyridine ring gives better yields than sulfoxide or other leaving groups.
- Solvent Influence: Polar aprotic solvents (DMF, acetonitrile) favor SNAr reactions by stabilizing charged intermediates.
- Catalytic Methods: Pd-catalyzed coupling methods reduce reaction times and improve functional group compatibility, particularly important for nitro- and trifluoromethyl-substituted substrates.
- Purification: Chromatographic purification is often necessary to isolate high-purity product due to side reactions and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperazine, and what coupling reagents are typically employed?
- Methodological Answer : The compound is commonly synthesized via amide coupling reactions. A representative procedure involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-yl piperazine with nitro-substituted carboxylic acids using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base . The reaction is typically monitored by LC-MS or TLC, followed by purification via column chromatography.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify aromatic protons and trifluoromethyl groups), high-resolution mass spectrometry (HRMS) (to confirm molecular weight), and FT-IR (to verify nitro and piperazine ring vibrations). X-ray crystallography may be used if stable crystals are obtained, as demonstrated in studies of similar piperazine inclusion complexes .
Q. What preliminary biological activities have been reported for nitro- and trifluoromethyl-substituted piperazine derivatives?
- Methodological Answer : Piperazine derivatives with nitro and trifluoromethyl groups often exhibit antimicrobial, anticancer, or receptor-binding activity. For example, modified piperazines show low toxicity in animal models due to structural modifications like cyclodextrin inclusion, though this may reduce potency . Activity is typically assessed via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro at C3 vs. C5) influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituent positioning alters electronic effects and steric hindrance. Computational studies (e.g., DFT calculations) predict reactivity trends, while experimental data from analogues suggest that nitro groups at C3 enhance electrophilicity, improving interactions with biological targets like enzymes or receptors. Comparative assays with positional isomers are critical .
Q. What strategies mitigate stability issues in nitro-substituted piperazines under varying pH and temperature conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Buffered solutions at physiological pH (7.4) and HPLC monitoring identify degradation products. Formulation with cyclodextrins or co-crystallization (as seen in piperazine inclusion complexes) can enhance thermal stability .
Q. How can contradictions in toxicity vs. activity data for modified piperazines be resolved?
- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., cell lines, exposure time). Meta-analyses of structure-toxicity-activity relationships (STAR) using databases like PubChem and controlled in vivo studies (e.g., murine models) help reconcile data. For example, beta-cyclodextran inclusion reduces toxicity but requires activity optimization via substituent tuning .
Q. What computational tools are effective in predicting the binding affinity of this compound to neurological or antimicrobial targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with targets like acetylcholinesterase (AChE) or bacterial efflux pumps. Pharmacophore mapping identifies critical motifs (e.g., nitro group for hydrogen bonding, trifluoromethyl for hydrophobic interactions) .
Q. What are the kinetic implications of piperazine ring flexibility in catalytic or enzymatic reactions?
- Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) reveal that piperazine’s conformational flexibility lowers activation energy in nucleophilic substitutions. First-order dependence on substrate concentration and inverse fractional order on [H⁺] are observed in acid-catalyzed reactions, as shown in piperazine kinetics studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
